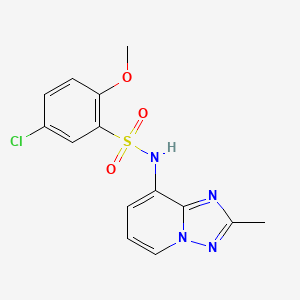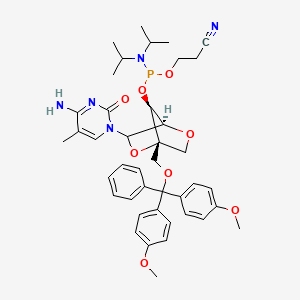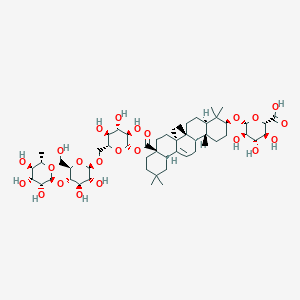
Copper probe CF4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper Fluor-4 is a copper-specific fluorescent probe based on a rhodol dye scaffold. It is known for its high selectivity for copper ions over other metal ions such as zinc and iron, as well as abundant cellular alkali and alkaline earth metals. This compound is stable in a physiologically relevant pH range between 6 and 8, making it suitable for various biological applications .
Méthodes De Préparation
Copper Fluor-4 is synthesized through a series of chemical reactions involving the rhodol dye scaffoldThe reaction conditions often include the use of fluorinated acetate salts and low boiling-point solvents to facilitate the process . Industrial production methods may involve scaling up these reactions using microwave-based protocols to ensure rapid and efficient synthesis .
Analyse Des Réactions Chimiques
Copper Fluor-4 undergoes several types of chemical reactions, including:
Oxidation: Copper Fluor-4 can participate in oxidation reactions where it interacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it gains electrons from reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group in Copper Fluor-4 with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Copper Fluor-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe to detect and quantify copper ions in various chemical reactions and processes.
Biology: In biological systems, Copper Fluor-4 is employed to study copper homeostasis and its role in cellular functions.
Medicine: Copper Fluor-4 is used in medical research to investigate the role of copper in neurological disorders and other diseases.
Industry: In industrial applications, Copper Fluor-4 is used in the development of sensors and diagnostic tools for detecting copper contamination in environmental samples .
Mécanisme D'action
Copper Fluor-4 exerts its effects by selectively binding to copper ions. The binding of copper ions to the rhodol dye scaffold results in a significant increase in fluorescence, which can be detected and measured. This fluorescence enhancement is due to the specific interaction between copper ions and the dye, which alters the electronic structure of the compound. The molecular targets and pathways involved include the locus coeruleus-norepinephrine system, which regulates rest-activity cycles in biological systems .
Comparaison Avec Des Composés Similaires
Copper Fluor-4 is unique in its high selectivity for copper ions over other metal ions. Similar compounds include:
Copper Fluor-3: Another copper-specific fluorescent probe with slightly different structural properties.
Zinc Fluor-4: A zinc-specific fluorescent probe that shares a similar rhodol dye scaffold but is selective for zinc ions.
Iron Fluor-4: An iron-specific fluorescent probe with a similar structure but selective for iron ions.
Compared to these similar compounds, Copper Fluor-4 stands out due to its higher selectivity for copper ions and its stability in a physiologically relevant pH range .
Propriétés
Formule moléculaire |
C38H47F3N2O2S4 |
|---|---|
Poids moléculaire |
749.1 g/mol |
Nom IUPAC |
9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one |
InChI |
InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3 |
Clé InChI |
IWSHBHVMVNQFGF-UHFFFAOYSA-N |
SMILES canonique |
CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
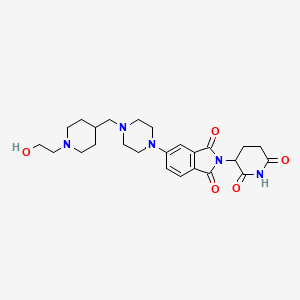
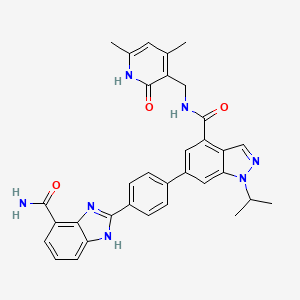
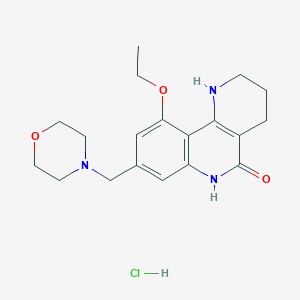
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
